

An In-depth Technical Guide to N1-Aminopseudouridine: Structure, Characteristics, and Methodologies

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Compound of Interest

Compound Name: N1-Aminopseudouridine

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Abstract

N1-Aminopseudouridine, more commonly known and referred to herein as N1-Methylpseudouridine (m1 ψ), is a modified nucleoside that has become a cornerstone in the development of mRNA-based therapeutics and vaccines. Its strategic incorporation into messenger RNA (mRNA) transcripts significantly enhances their translational efficacy while concurrently mitigating the innate immune response that typically hinders the therapeutic application of unmodified mRNA. This technical guide provides a comprehensive overview of the structure, chemical characteristics, and biological significance of N1-Methylpseudouridine. It details experimental protocols for its synthesis and analysis and elucidates its mechanism of action in modulating innate immune signaling pathways. All quantitative data are presented in structured tables for clarity, and key biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

The therapeutic potential of messenger RNA (mRNA) has long been recognized, but its clinical application has been hampered by its inherent instability and immunogenicity. The introduction of modified nucleosides, particularly N1-Methylpseudouridine, has been a transformative

advancement, enabling the development of highly effective and safe mRNA vaccines and therapies, most notably demonstrated in the rapid response to the COVID-19 pandemic.[1]

N1-Methylpseudouridine is a methylated derivative of pseudouridine, which itself is an isomer of uridine.[2] The key structural difference lies in the glycosidic bond, which is a C-C bond in pseudouridine and its derivatives, as opposed to the N-C bond in uridine. This seemingly subtle alteration has profound effects on the molecule's properties and its interaction with the cellular machinery.

Structure and Chemical Characteristics

The fundamental structure of N1-Methylpseudouridine consists of a pyrimidine base (1-methyluracil) linked to a ribose sugar.

Chemical Structure

- IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione
- Molecular Formula: $C_{10}H_{14}N_2O_6$ [3]
- Molecular Weight: 258.23 g/mol [3]
- CAS Number: 13860-38-3

Physicochemical Properties

A summary of the key physicochemical properties of N1-Methylpseudouridine is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₆	[3]
Molecular Weight	258.23 g/mol	[3]
CAS Number	13860-38-3	
XLogP3-AA	-2.6	[3]
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	3	
UV Absorbance Maxima	211, 271 nm	
Solubility	DMF: 3 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 5 mg/ml	

Table 1: Physicochemical Properties of N1-Methylpseudouridine

Thermodynamic Stability

The incorporation of N1-Methylpseudouridine into RNA duplexes has been shown to enhance their thermodynamic stability compared to duplexes containing uridine. This increased stability is attributed to improved base stacking interactions.[4][5][6][7][8] The methyl group at the N1 position contributes to a more rigid conformation and enhances stacking energy, which is a critical factor in the overall stability of the RNA molecule.[8] Studies have shown that the stabilizing effect is context-dependent, varying with the neighboring base pairs.[4][5][6][7]

Biological Significance and Mechanism of Action

The primary biological significance of N1-Methylpseudouridine lies in its ability to enable mRNA to evade the innate immune system, thereby reducing its immunogenicity and increasing protein translation.

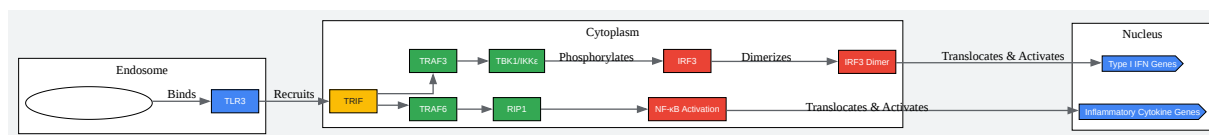
Evasion of Innate Immune Recognition

Unmodified single-stranded RNA (ssRNA) can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, and TLR8.[9][10] This recognition triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, which can suppress translation and lead to the degradation of the mRNA.

N1-Methylpseudouridine modification sterically hinders the interaction between the mRNA and these TLRs. The presence of the methyl group at the N1 position of the pseudouridine base alters the conformation of the sugar-phosphate backbone and the presentation of the nucleobase, preventing effective binding to the TLRs. This evasion of immune recognition is a key factor in the reduced immunogenicity of m1 ψ -modified mRNA.

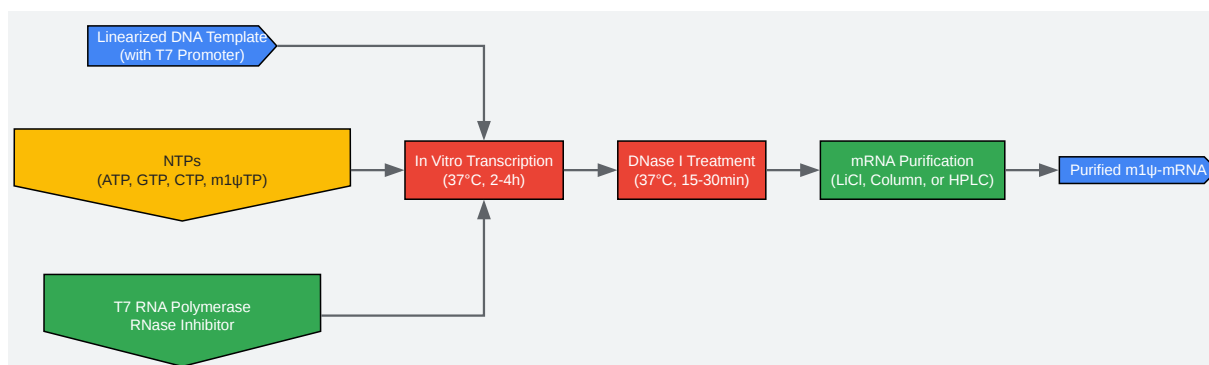
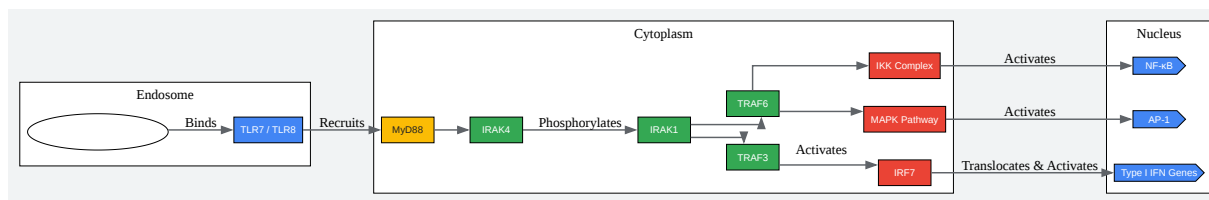
Toll-like Receptor (TLR) Signaling Pathways

The evasion of TLRs 3, 7, and 8 by N1-Methylpseudouridine-modified mRNA is critical for its therapeutic efficacy. The following diagrams illustrate the canonical signaling pathways of these receptors, which are effectively bypassed by m1 ψ -modified mRNA.



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Caption: TLR3 Signaling Pathway.



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